(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride
Description
This compound is a bicyclic amino acid derivative with a rigid bicyclo[3.1.1]heptane framework substituted with amino, carboxylic acid, and dimethyl groups. Its hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry. Structural analogs include ester derivatives, amino alcohols, and other bicyclic systems with variations in functional groups and substituents .
Properties
IUPAC Name |
(1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-10(2)5-3-6(9(12)13)8(11)7(10)4-5;/h5-8H,3-4,11H2,1-2H3,(H,12,13);1H/t5-,6+,7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVZSIXHDXOKQI-COMQYEOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)N)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)N)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027343-52-7 | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, hydrochloride (1:1), (1R,2R,3R,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027343-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Amination at C2
The amino group is introduced via nucleophilic substitution or reductive amination. A reported method involves:
Carboxylic Acid Formation at C3
The carboxylic acid is installed through oxidation of a hydroxymethyl group or hydrolysis of a nitrile:
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Oxidation : KMnO₄ in acidic aqueous conditions oxidizes a C3 hydroxymethyl group to the carboxylic acid.
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Nitrile Hydrolysis : Treatment with H₂SO₄ (conc.)/H₂O at reflux converts a C3 nitrile to the acid.
Protection and Deprotection Strategies
Amino Group Protection
To prevent side reactions during subsequent steps, the amine is protected with tert-butoxycarbonyl (Boc):
Deprotection to Hydrochloride Salt
The Boc group is removed under acidic conditions to yield the hydrochloride salt:
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Acid Treatment : 4 M HCl in dioxane (2 equiv) at 0°C for 1 h.
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Precipitation : Evaporate solvent and triturate with Et₂O to isolate the hydrochloride.
Critical Reaction Parameters and Optimization
pH Control
Maintaining pH 8 during Boc protection ensures the amine remains deprotonated for efficient reaction with Boc₂O. Acidification to pH 5 precipitates the product while minimizing hydrolysis.
Impurity Management
Recrystallization from n-hexane reduces isomer impurities (e.g., trans-diastereomers) to <12%. Repeated crystallizations or chiral chromatography further enhance enantiomeric purity.
Solvent Selection
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1,4-Dioxane : Enhances Boc₂O solubility while maintaining aqueous miscibility.
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Chloroform : Used for extraction to isolate non-polar intermediates.
Data Tables
Table 1: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bicyclic Core Formation | Thermal cyclization, BF₃·OEt₂, toluene, 100°C | 75% | 92% |
| Boc Protection | Boc₂O, NaOH, 1,4-dioxane/H₂O, 20°C, 6 h | 61% | 88% |
| HCl Deprotection | 4 M HCl/dioxane, 0°C, 1 h | 95% | 99% |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes and interactions.
Industry: Use in the production of specialized chemicals and materials.
Mechanism of Action
When compared to similar compounds, (1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride stands out due to its unique stereochemistry and potential applications. Similar compounds may include other bicyclic amines and carboxylic acids, but this compound's specific structure and properties make it distinct.
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical rigidity : The bicyclo[3.1.1]heptane framework enforces conformational constraints, enhancing receptor binding selectivity in drug candidates .
- Salt vs. free base : Hydrochloride forms improve bioavailability, as seen in ester analogs () .
- Spectroscopic challenges : Overlapping signals in NMR spectra (e.g., methyl groups) require advanced techniques like 2D PASS for resolution, as demonstrated in .
Biological Activity
(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride, also referred to as trans-ABHC, is a bicyclic amino acid derivative that has garnered attention in various fields of biological research. Its unique structural features contribute to its biological activity, particularly in the stabilization of peptide structures and potential applications in drug design.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 247.76 g/mol. The InChI key for this compound is HOPRBAXUPWEUQB-AQZMEQOXSA-N, indicating its specific stereochemistry and functional groups that may influence its biological interactions.
1. Stabilization of Peptide Structures
Research has demonstrated that trans-ABHC residues play a crucial role in stabilizing specific peptide conformations. For instance, the long-range side-chain repulsion between trans-ABHC residues has been shown to stabilize the H12 helix in β-peptide foldamers . This stabilization is significant for the development of peptide-based therapeutics and materials.
3. Impacts on Protein Folding
The unique bicyclic structure of trans-ABHC allows it to influence protein folding dynamics. By incorporating this compound into peptide sequences, researchers can modulate folding pathways and enhance the stability of desired conformations, which is vital for designing effective biomolecules .
Case Studies
Several studies have explored the implications of using trans-ABHC in synthetic biology and drug development:
- Study on β-Peptide Foldamers : A study highlighted how the incorporation of trans-ABHC into β-peptide foldamers resulted in enhanced structural stability and unique folding patterns that could be exploited for therapeutic applications .
- Neuroprotective Research : Although specific studies on trans-ABHC are sparse, related compounds have demonstrated protective effects against neurotoxicity in cellular models, suggesting potential avenues for further investigation into trans-ABHC's effects on neuronal health.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing (1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride?
The synthesis typically involves multi-step processes starting from bicyclic precursors. Key steps include:
- Cyclization : Formation of the bicyclo[3.1.1]heptane core via acid- or base-catalyzed cyclization of linear precursors, often requiring chiral auxiliaries to control stereochemistry .
- Amino Group Introduction : Selective amination at the 2-position using reagents like ammonia or protected amines under reductive conditions .
- Carboxylic Acid Activation : Hydrolysis of esters or nitriles to the carboxylic acid, followed by hydrochloride salt formation via HCl treatment .
Critical parameters include solvent choice (e.g., THF for cyclization), temperature control (±5°C), and purification via recrystallization or column chromatography.
Q. How is enantiomeric purity validated for this compound?
Enantiomeric excess is assessed using:
- Chiral HPLC : Employing columns like Chiralpak IA/IB with mobile phases of hexane/isopropanol (95:5) and UV detection at 254 nm .
- Optical Rotation : Comparison against literature values (e.g., [α]D²⁵ = +23.5° in methanol) .
- X-ray Crystallography : Resolving absolute configuration via single-crystal analysis, particularly for resolving discrepancies in stereochemical assignments .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure (e.g., δ 1.2–1.4 ppm for dimethyl groups, δ 3.1–3.3 ppm for amino protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₀H₁₈ClNO₂, [M+H]⁺ = 232.0974) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition >200°C) and hygroscopicity .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
- Temperature Effects : Lower temperatures (−20°C to 0°C) favor retention of stereochemistry during cyclization, while higher temperatures (>40°C) may lead to racemization .
- Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., Rh(II)-BOX complexes) can achieve >90% enantiomeric excess by directing transition-state geometry .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions like epimerization at the 3-carboxylic acid position .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-Analysis of SAR Studies : Compare activity across analogs (e.g., substitution at the 6,6-dimethyl group vs. activity in cancer cell lines) to identify critical pharmacophores .
- Reproducibility Protocols : Standardize assays (e.g., IC₅₀ measurements in MCF-7 cells with 10% FBS, 48h exposure) to minimize variability .
- Computational Modeling : MD simulations to predict binding modes with targets like GABA receptors or transporters, reconciling divergent experimental results .
Q. How is this compound utilized in drug design studies?
- Prodrug Development : Esterification of the carboxylic acid (e.g., methyl or benzyl esters) to enhance blood-brain barrier penetration for CNS targets .
- Peptide Mimetics : Incorporation into cyclic peptides to restrict conformational flexibility, improving target affinity and metabolic stability .
- Toxicity Profiling : In vitro hepatocyte assays (e.g., CYP450 inhibition) and in vivo rodent models to assess acute/chronic toxicity thresholds .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Steric Effects : The bicyclo[3.1.1]heptane framework imposes steric hindrance, limiting nucleophilic attack at the 2-amino position unless activated by electron-withdrawing groups .
- Acid/Base Catalysis : Protonation of the amino group enhances electrophilicity at adjacent carbons, facilitating reactions like acylation or sulfonation .
- Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12h conventional) while maintaining stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
